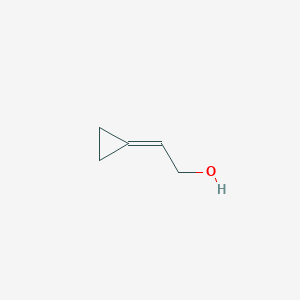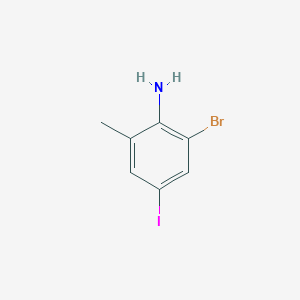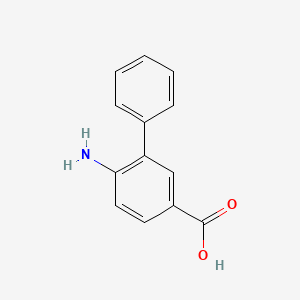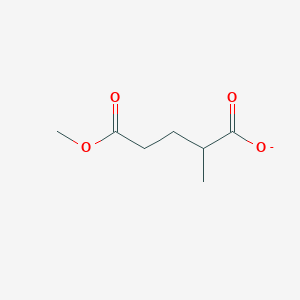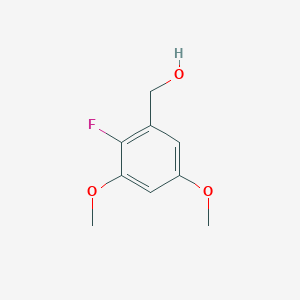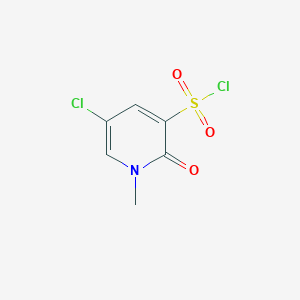
5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride is a chemical compound with significant applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a sulfonyl chloride group, and a methyl group. Its molecular formula is C6H6ClNO3S, and it is known for its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of 1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 1,2-Dihydro-1-methyl-2-oxo-3-pyridinesulfonic acid.
Reagent: Thionyl chloride (SOCl2).
Conditions: Reflux, typically at temperatures around 80-100°C.
Product: this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo diverse chemical transformations makes it a versatile reagent in the production of dyes, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism by which 5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride exerts its effects depends on the specific reaction or application. In substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the nucleophilic attack by various nucleophiles. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-oxo-3-pyridinesulfonyl chloride: Similar structure but lacks the methyl group.
1-Methyl-2-oxo-3-pyridinesulfonyl chloride: Similar structure but lacks the chloro group.
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride: Similar structure but lacks the methyl group.
Uniqueness
5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride is unique due to the presence of both the chloro and methyl groups, which influence its reactivity and the types of reactions it can undergo. These substituents can also affect the compound’s physical and chemical properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C6H5Cl2NO3S |
|---|---|
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-2-oxopyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-9-3-4(7)2-5(6(9)10)13(8,11)12/h2-3H,1H3 |
Clave InChI |
NYYANLWOBLLQIZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C(C1=O)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


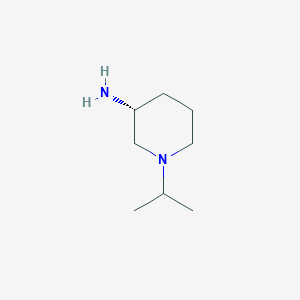
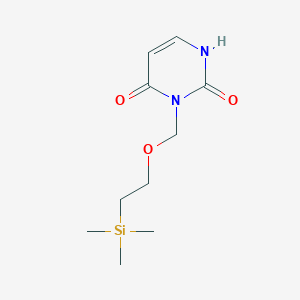

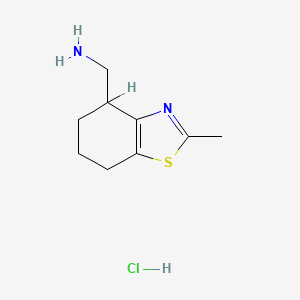

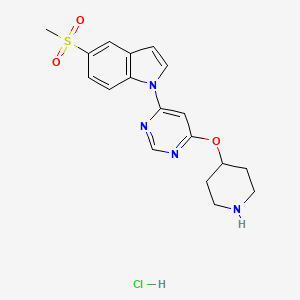
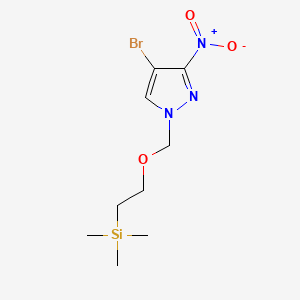
![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
